molecular formula C13H16O3 B8687349 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one

2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one

Cat. No.: B8687349
M. Wt: 220.26 g/mol
InChI Key: FQRZWENPZZUNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is an organic compound featuring a tetrahydropyran ring substituted with a benzyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one typically involves the formation of the tetrahydropyran ring followed by the introduction of the benzyloxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst can yield the tetrahydropyran ring. Subsequent protection of the hydroxyl group with a benzyloxymethyl group can be achieved using benzyl chloromethyl ether in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxan-4-one

InChI

InChI=1S/C13H16O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

FQRZWENPZZUNLY-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1=O)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (RS)-2-benzyloxymethyl-2,3-dihydro-4H-pyran-4-one (0.82 g, J. Org. Chem., 44, 811 (1979)) in ethanol (15 ml) containing 10% Pd-C (0.089 g) and triethylamine (10 drops) was hydrogenated until NMR spectroscopy indicated almost complete reaction. The solution was evaporated and the residue purified by silica-gel MPLC [25% EtOAc/hexanes] and then bulb-to-bulb distillation [220° C./2 mmHg] to give the title ketone (0.47 g, 56%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0.089 g
Type
catalyst
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.